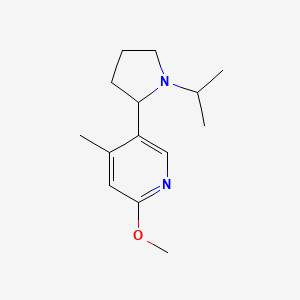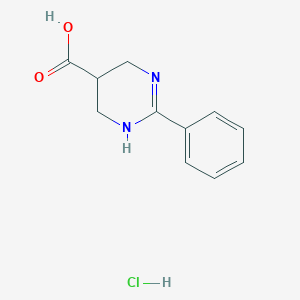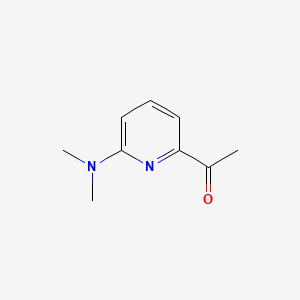
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C11H10F2O3. It is a derivative of butanoic acid and contains both fluorine and phenyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2,4-difluoro-3-oxo-4-phenylbutanoic acid and methanol.
Catalyst: Sulfuric acid or another strong acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-3-oxo-4-phenylbutanoic acid.
Reduction: Formation of 2,4-difluoro-3-hydroxy-4-phenylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-oxo-4-phenylbutanoate
- Methyl 2-oxo-4-phenylbutanoate
- Methyl 3-oxo-4-phenylbutanoate
Uniqueness
Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)9(13)10(14)8(12)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI Key |
BFNHNAMMOGCGIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C(C1=CC=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)









![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)


